2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one
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Overview
Description
“2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 1543126-21-1 . It has a molecular weight of 158.58 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7ClO2/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” is a powder . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Reaction with Methyl Acrylate
The reaction of 2-methylfuran with methyl acrylate, related to the study of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one, resulted in the formation of unusual products like 1,1′-bis(5-methyl-2-furyl)ethane and methyl 3,3′-bis(5-methyl-2-furyl)propionate, contrasting with the reaction of furan with olefins (Maruyama, Fujiwara, & Taniguchi, 1981).
Photoionization Study
In a study involving synchrotron radiation, the reactions of furan and 2-methylfuran with the methylidyne CH radical were investigated. This research provides insight into reaction products and potential energy surface scans, relevant for understanding the chemical behavior of 2-methylfuran derivatives (Carrasco, Smith, & Meloni, 2018).
Catalytic Dimerization
A study on the catalytic dimerization of 5-methylfurfuryl alcohol to produce bis(5-methylfuran-2-yl) methane, derived from sugars, highlights the potential of using 2-methylfuran derivatives in biomass conversion processes (Jin et al., 2020).
Synthesis of Benzofuran Derivatives
Research on the synthesis of benzofuran derivatives via 2-hydroxyaryl-R-(5-methylfur-2-yl)methanes demonstrates the utility of 2-methylfuran derivatives in organic synthesis and chemical transformations (Gutnov et al., 1999).
Electrophile and Nucleophile Study
A study on the use of alpha-nitro ketone as an electrophile and nucleophile, involving 2-methylfuran derivatives, illustrates the chemical versatility of these compounds in synthesizing complex organic structures (Zhang, Tomizawa, & Casida, 2004).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-(2-methylfuran-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJAYEWPZAQBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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